Menatetrenone

Catalog No.
S534966
CAS No.
863-61-6
M.F
C31H40O2
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menatetrenone

CAS Number

863-61-6

Product Name

Menatetrenone

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione

Molecular Formula

C31H40O2

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+

InChI Key

DKHGMERMDICWDU-GHDNBGIDSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Solubility

Slightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER; SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS

Synonyms

Menatetrenone; E-3100; Ea-0167; MK-4; Vitamin K-2(20); Vitamin MK-4; E 3100; Ea 0167; MK 4; Vitamin K 2(20); Vitamin MK 4; E3100; Ea0167; MK4; Vitamin K2(20); Vitamin MK4

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Description

The exact mass of the compound Menatetrenone is 444.3028 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly less soluble than vitamin k1 in the same organic solventsinsol in water; sol in fat solventssol in oilssol in fats. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of menaquinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bone Health

  • Bone Mineral Density: Some studies suggest that menatetrenone may help improve or maintain bone mineral density (BMD) in postmenopausal women and older adults. This is believed to be due to its role in activating proteins that are important for bone formation. )

Cardiovascular Health

  • Vascular Calcification: Research is ongoing to determine if menatetrenone can help prevent or slow the progression of calcium buildup in arteries, a condition known as atherosclerosis. This buildup can contribute to heart disease and stroke.

Cognitive Function

  • Neurological health: Early-stage research suggests a possible link between menatetrenone and cognitive function in older adults. More studies are needed to confirm these findings. )

Additional Considerations

  • Menatetrenone is generally safe for most people when taken at recommended doses.
  • However, it can interact with certain medications, such as blood thinners.
  • It is important to consult with a healthcare professional before taking menatetrenone supplements.

Menatetrenone, also known as menaquinone-4, is a form of vitamin K2, classified as a naphthoquinone. Its molecular formula is C31H40O2C_{31}H_{40}O_{2}, with a molar mass of approximately 444.66 g/mol. Menatetrenone is characterized by its unique structure, which includes a naphthalene ring with a series of conjugated double bonds and an isoprenyl side chain. This compound plays a crucial role in various biological processes, particularly in calcium metabolism and bone health.

  • Bone Health: Research suggests menatetrenone activates proteins involved in bone mineralization by carboxylation. This process allows calcium to deposit in bones, potentially improving bone density and reducing fracture risk [, ].
  • Limited Data: There's limited information on the specific hazards of menatetrenone. Vitamin K2, in general, is considered relatively safe at recommended intake levels []. However, high doses may interfere with blood-thinning medications [].
, primarily involving oxidation and reduction processes. One significant reaction involves the conversion of vitamin K1 to menatetrenone through a series of enzymatic steps:

  • Dephytylation: Removal of the phytyl tail from vitamin K1 to form menadione.
  • Reduction: Menadione is reduced to menadiol.
  • Prenylation: The addition of a geranylgeranyl group results in the formation of menatetrenone.

Additionally, menatetrenone can participate in redox reactions due to its naphthoquinone structure, which allows it to act as an electron carrier in cellular processes.

Menatetrenone exhibits several biological activities:

  • Bone Health: It enhances osteogenesis and is used in the treatment of osteoporosis by promoting bone mineralization and reducing fracture risk.
  • Anticancer Properties: Research has shown that menatetrenone can inhibit the growth of certain cancer cell lines, including hepatocellular carcinoma, by modulating the expression of cyclin D1 and affecting signaling pathways like nuclear factor kappa B (NF-kappaB) .
  • Coagulation: As a form of vitamin K2, it plays a vital role in synthesizing clotting factors necessary for blood coagulation.

Menatetrenone can be synthesized through various methods. A notable synthetic route involves:

  • Condensation Reaction: Combining menadione monoacetate with geranyl linalool in an ether solvent using boron trifluoride diethyl ether as a catalyst.
  • Alcoholysis: The resulting product undergoes treatment with methylbenzene and potassium hydroxide.
  • Oxidation: Finally, an oxidizing agent is added to convert the intermediate product into menatetrenone .

This multi-step synthesis allows for the efficient production of menatetrenone while maintaining high purity.

Menatetrenone has several applications, particularly in medicine and nutrition:

  • Osteoporosis Treatment: Approved for use in Japan as a second-line treatment for postmenopausal osteoporosis.
  • Cancer Research: Investigated for its potential anti-cancer effects, particularly in liver cancer .
  • Nutritional Supplement: Used as a dietary supplement to improve bone health and cardiovascular function.

Studies indicate that menatetrenone interacts with various biological pathways:

  • It modulates the activity of certain tyrosine kinases, influencing transcription factors like c-myc and c-fos .
  • Its anticancer effects may involve interactions with signaling pathways that regulate cell proliferation and apoptosis .

Furthermore, its bioavailability varies significantly compared to other forms of vitamin K, such as menaquinone-7, highlighting the importance of dosage and formulation in therapeutic applications .

Menatetrenone shares structural and functional similarities with other forms of vitamin K2 but exhibits unique properties that differentiate it from its counterparts. Below are some similar compounds:

Compound NameStructural CharacteristicsUnique Features
Menaquinone-7Longer isoprenyl side chainHigher bioavailability; effective at lower doses
MenadioneShorter side chain; less complex structurePrimarily used as a precursor; lower activity
Menaquinone-6Similar structure but shorter side chainLess commonly studied; potential health benefits

Menatetrenone's unique combination of structural features and biological activities makes it particularly effective for specific therapeutic applications related to bone health and cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Light yellow microcrystalline plates from petroleum ether
Crystals
LIGHT-YELLOW SOLIDS OR OILS

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Exact Mass

444.302830514 g/mol

Monoisotopic Mass

444.302830514 g/mol

Boiling Point

200 °C at 0.0002 mm Hg (some decomposition)

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

54 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27Y876D139

Therapeutic Uses

There is no typical dosage for vitamin K. Some multivitamin preparations contain vitamin K as vitamin K1 (phylloquinone or phytonadione) or vitamin K2 (menaquinones) at doses of 25 to 100 ug.
Vitamin K is used to treat anticoagulant-induced prothrombin deficiency caused by warfarin, hyporprothrombinemia secondary to antibiotic therapy and hypoprothrombinemia secondary to vitamin C deficiency from various causes, including malabsorption syndromes. /Vitamin K/
Because hemorrhagic disease of the newborn can be effectively prevented by administrating vitamin K, infants born in the US and Canada routinely receive 0.5-1 mg pf phylloquinone intramuscularly or 2.0 mg orally within 6 hours of birth. This practice is supported by both US and Canadian pediatric societies. /Phylloquinone/
The current recommendations of the American Academy of Pediatrics advise that "vitamin K (phylloquinone) should be given to all newborns as a single, intramuscular dose of 0.5-1 mg" and if this advice is followed, the disease /Vitamin K deficiency bleeding/ is effectively prevented. /Vitamin K/
In Japan, vitamin K, usually in the form of vitamin K2, is used for the management of osteoporosis. The fermented soybean product natto is rich in menaquinone-7 or vitamin K2. The bacteria that is used in the preparation of natto, Bacillus natto, is also used in Japan as a dietary supplement source of vitamin K2.
/Experimental Therapy/ The objective was to study the effect of 45 ug menaquinone-7 (MK-7; one of the vitamin K2 species) on the circulating levels of undercarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC) in healthy prepubertal children. ... The ... study is a double-blind randomized placebo-controlled trial examining the effect of 8 weeks MK-7 supplementation on the carboxylation of osteocalcin in healthy children (n 55). Serum levels of ucOC, cOC and MK-7 were measured at baseline and after 8 weeks, together with bone markers and coagulation parameters. The UCR was used as an indicator of vitamin K status. In the MK-7-supplemented group (n =28), the circulating concentration of inactive ucOC reduced and the UCR improved whereas the concentration of MK-7 increased. Within the placebo group, ucOC, cOC, UCR and MK-7 did not significantly change over time. In both groups, bone markers and coagulation parameters remained constant over time. These findings demonstrate that in healthy, prepubertal children, modest supplementation with MK-7 increases circulating concentrations of MK-7 and increases osteocalcin carboxylation.
The pharmacological action of vitamin K in the treatment of hypoprothrombinemia is related to the normal physiological function of the vitamin. Vitamin K is an essential cofactor for the gamma-carboxylase enzymes whihc catalyze the posttranslational gamma-carboxylation of glutamic acid residues in inactive hepatic precursors of coagulation factors II, VII, IX and X. Gamma-carboxylation converts these inactive precursors into active coagulation factors which are secreted by hepatocytes into the blood. Supplemental vitamin K has no hemostatic activity in those who are not vitamin K-deficient. /Vitamin K/
/Experimental Therapy/ ... The aim of this randomized, double blind, prospective longitudinal study was to investigate the effect of a dietary supplement with vitamin K2 (180 ug menaquinone-7) on bone mass, the first year after lung and heart transplantation. METHODS: After preoperative baseline investigation of bone mass and bone-related biochemistry, 35 lung and 59 heart recipients were postoperatively randomized to vitamin K2 or placebo and reinvestigated the following year. RESULTS: In all recipients, 1 year after solid organ transplantation, the difference between vitamin K2 and placebo for the lumbar spine (L2-L4) bone mineral density (BMD) was 0.028 (SE 0.014) g/sq cm, P=0.055 and for L2 to L4 bone mineral content was 1.33 (SE 1.91) g/sq cm (P=0.5). In lung recipients separately, the difference for bone mineral content was 3.39 g (SE 1.65), P=0.048 and in heart recipients 0.45 (SE 0.02) g, P=0.9 after controlling for baseline measures. In a forward stepwise linear regression analysis fitted to model differences in the L2 to L4 BMD, controlled for possible confounding variables (including use of bisphosphonate), and the only significant predictors were organ (B=-0.065 g/sq cm, P<0.001) and vitamin K2 (B=0.034 g/sq cm, P=0.019). Insufficient vitamin D status was common, and the parathyroid hormone was highest in the K2 group indicating a higher need for vitamin D. CONCLUSIONS: One year of vitamin K2 supplement suggest a favorable effect on lumbar spine BMD with different response in lung and heart recipients. Vitamin D status should receive more attention.

Pharmacology

Menatetrenone is a menaquinone compound and form of vitamin K2 with potential antineoplastic activity. Menatetrenone may act by modulating the signalling of certain tyrosine kinases, thereby affecting several transcription factors including c-myc and c-fos. This agent inhibits tumor cell growth by inducing apoptosis and cell cycle arrest.

MeSH Pharmacological Classification

Antifibrinolytic Agents

Mechanism of Action

In vivo and in vitro studies have shown that vitamin K may directly act on bone metabolism. In vitro studies have demonstrated that vitamin K2 inhibits bone resorption by, in part, inhibiting the production of bone resorbing substances such as prostaglandin E2 and interleukin-6. Vitamin K2 has been reported to enhance human osteoblast-induced mineralization in vitro and to inhibit bone loss in steroid-treated rats and ovariectomized rats.
Certain naphthoquinones, in particular the synthetic vitamin K menadione, have been found to have antitumor activity in vitro and in vivo. Vitamin K2 has been found to induce the in vitro differentiation of myeloid leukemic cell lines. The mechanism of the possible anticarcinogenic activity of vitamin K is not well understood. Menadione is an oxidative stress inducer and its possible anticarcinogenic activity may, in part, be explained by induction of apoptotic cell death. One study suggested that the induction of apoptosis by menadione is mediated by the Fas/Fas ligand system. Another study reported that menadione induces cell cycle arrest and cell death by inhibiting Cda 25 phosphatase.
Vitamin K is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein X serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. /Vitamin K/
The primary gene product of the vitamin K-dependent proteins contains a very homologous domain between the amino terminus of the mature protein and the signal sequence that targets the polypeptide for the secretory pathway. This "propeptide" region appears to be both a "docking" or "recognition " site for the enzyme and a modulator of the activity of the enzyme by decreasing the apparent Km of the Glu site substrate. ... A key finding essential to a complete understanding of the detailed mechanism of action of this enzyme has been the identification of an intermediate chemical form of vitamin K, which could be sufficiently basic to abstract the gamma-hydrogen of the glutamyl residue. It has been proposed that the initial attack of O(2) at the naphthoquinone carbonyl carbon adjacent to the methyl group results in the formation of a dioxetane ring, which generates an alkoxide intermediate. /Vitamin K/
... Tthe vitamin K2 analog menaquinone-7 (MK-7) induces expression of the osteoblast-specific genes osteocalcin, osteoprotegerin, receptor activator of NFkappaB, and its ligand. Since MK-7 may also regulate osteoblast cell function, ... the expression of osteoblast genes regulated by MK-7 administration /was examined/. Differences between gene expression in control and MK-7-administered MC3T3E1 cells were analyzed using the suppression subtractive hybridization method. After 24 hr of MK-7 administration, genes upregulated by MK-7 included tenascin C and BMP2. Genes downregulated by MK-7 administration included biglycan and butyrophilin. Real-time PCR showed a marked increase in tenascin C. When the protein level was examined using Western blot analysis, tenascin C was higher in MK-7-administered cells than in control cells. These results indicated that MK-7 affected the cellular function of osteoblastic MC3T3E1 cells. Considering BMP2 mRNA expression was higher in MK-7-administered cells than in control cells, the effect of MK-7 administration on the signal transduction system was examined. Western blot analysis showed that cells administered MK-7 displayed a higher phosphorylated Smad1 level than control cells. Because MC3T3E1 cells have a nuclear binding receptor for MK-7, this result might indicate an indirect effect of MK-7 through BMP2 production.
... The direct effects of MK-7, a vitamin K(2) analogue, were assessed in osteoblasts. Osteoblastic MC3T3E1 cells were cultured with or without MK-7 for 10 days and the number of cells was calculated. The cell count was not different between MK-7 treated cells and control cells for 1, 2, and 4 days. However, it was significantly suppressed in MK-7 treated cells at 10 days, suggesting that MK-7 suppressed cell proliferation. Real-time PCR analysis showed that mRNAs of osteocalcin (OC), osteoprotegerin (OPG), and the receptor activator of the NFkappaB ligand (RANKL) were induced after MK-7 administration to the culture medium. RANK mRNA expression was also enhanced by MK-7 administration. Immunocytochemical analysis showed that MK-7 increased the protein levels of OC and RANKL. RANK protein was also enhanced, but this induction was suppressed by anti-RANK antibody administration. This suppression was recovered when anti-RANK antibody and MK-7 were administered. These observations suggest that MK-7 may directly affect MC3T3E1 cells and stimulate osteoblastic differentiation, not proliferation.
The observations that warfarin increased tissue epoxide levels led to an understanding that its inhibition of vitamin K action was indirect through an inhibition of the 2.3-epoxide reductase. Blocking of this enzyme prevents the reduction of the epoxide to the quinone form of the vitamin and eventually to the carboxylase substrate, vitamin KH2. ... Three forms of vitamin K (the quinine, the hydronaphthoquinone, and the 2,3-epoxide) can feed into the liver vitamin K cycle. In normal liver, the ratio of vitamin K-2,3-epoxide to the less oxidized forms of the vitamin is about 1:10 but can increase to a majority of epoxide in an anticoagulated animal. In addition to the epoxide reductase, the quinone and hydronaphthoquinone forms of the vitamin can also be interconverted by a number of NAD(P)H-linked reductases, including one that appears to be a microsomal-bound form of ... liver DT-diaphorase activity. /Vitamin K/
In normal animals and /humans/, ... the menaquinones are virtually devoid of pharmacodynamic activity. In animals and /humans/ deficient in vitamin K, the pharmacological action of vitamin K is identical to its normal physiological function ... to promote the hepatic biosynthesis of prothrombin (factor II), proconvertin (factor VII), plasma thromboplastin component (PTC, Christmas factor, factor IX), and the Stuart factor (factor X). ... Vitamin K functions as an essential cofactor for a microsomal enzyme system that inactivates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamic acid residues in the completed protein. The formation of ... gamma-carboxyglutamic acid allows protein to bind to Ca(2+) and in turn to a phospholipid surface, both which are necessary in ... the events that lead to clot formation. /Menaquinones/

Other CAS

6041-00-5
863-61-6
11032-49-8
2124-57-4

Wikipedia

Menatetrenone

Drug Warnings

... MK-7 induced more complete carboxylation of osteocalcin, and hematologists should be aware that preparations supplying 50 ug/d or more of MK-7 may interfere with oral anticoagulant treatment in a clinically relevant way.
It has been suggested that vitamin K may have roles in osteoporosis and vascular health. However, this is difficult to establish on the basis of the studies performed thus far. /Vitamin K/
Pregnant women and nursing mothers should avoid supplemental intakes of vitamin K greater than RDA amounts (65 ug daily) unless higher amounts are prescribed by their physicians. /Vitamin K/
Individuals on chronic warfarin therapy may require dietary counseling on how to maintain steady vitamin K intake levels. Because habitual vitamin K intake may modulate warfarin dosage in patients using this anticoagulant, these individuals should maintain their normal dietary and supplementation patterns once an effective dose of warfarin has been established. /Vitamin K/
For more Drug Warnings (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Methods of Manufacturing

A ... short synthesis of vitamin K1 and vitamins K2 has been patented by F. Hoffmann-LaRoche. Menadione is first subjected to a Diels-Alder reaction with cyclopentadiene, producing the crystalline endo-Diels-Alder adduct in 93% yield. Subsequently, the proton alpha to the carbonyl group can be abstracted with a strong base (e.g., potassium tertbutoxide) and the resulting enolate alkylated with phytyl bromide (E/Z greater than or equal to 98:2). The alkylation product is obtained in a yield of greater than or equal to 90%. As a result of the basic alkylation conditions, the trans geometry of the double bond in phytyl bromide (greater than or equal to 98% E) is completely retained during alkylation. The alkylation product is thermally unstable and undergoes a retro-Diels-Alder reaction. On heating in toluene (110 °C), it decomposes rapidly into vitamin K1 (greater than or equal to 98% E) and cyclopentadiene. The yield of vitamin K1 is practically quantitative. The cyclopentadiene can be recovered by distillation and reused. The vitamins K2 (menaquinones) and ubiquinones can be synthesized according to the same scheme. /Vitamin K1 and Vitamins K2/
Isolation from putrefied fish meal: McKee et al, J Biol Chem 131, 327 (1939); From cultures of Bacillus brevis: Tishler, Sampson, Proc Soc Exp Biol Med, 136 (1948). Structure and synthesis: Isler et al, Helv Chim Acta 41, 786 (1958). /Menaquinones/

General Manufacturing Information

In the early 1930s, Henrik Dam observed that chicks consuming very low lipid diets developed subdural or muscular hemorrhages and that blood taken from these animals clotted slowly. This hemorrhagic disease could not be cured by supplementation with any other known dietary factor, and Dam proposed the existence of a new fat-soluble factor, vitamin K. ... The term vitamin K is now used as a generic descriptor of 2-methyl-1,4-naphthoquinone (menadione) and all derivatives of this compound that exhibit antihemorrhagic activities in animals fed a vitamin K-deficient diet. /Vitamin K/
The compound, 2-methyl-3-farnesyl-geranylgeranyl-1,4-naphthaquinone, first isolated from putrefied fish meal, is one of a series of vitamin K compounds with unsaturated side chains called multiprenylmenaquinones, which are produced by a limited number of anaerobic bacteria and are present in large quantities in the lower bowel. This particular menaquinone has 7 isoprenoid units in the side chain and was once called vitamin K2. That term is currently used to describe any of the vitamers with an unsaturated side chain, and this compound is more correctly identified as menaquinone-7 (MK-7). The predominant menaquinones found in the gut are MK-7 through MK-9, but smaller amounts of others are also present.
Nomenclature is based on the number of isoprene residues comprising the side chain. /Menaquinones/
Vitamin K is a generic term for a group of substances which contain the 2-methyl-1,4-naphthoquinone ring structure and which possess hemostatic activity. ... Vitamin K1 or phylloquinone is the principal dietary source of vitamin K and its predominant circulating form. ... Vitamin K1 is a fat-soluble substance. Vitamin K2, which is also fat soluble, is the collective term for a number of substances known as menaquinones. The dietary contribution of vitamin K2 is much less than that of vitamin K1. The amount of vitamin K contributed to the body by the intestinal microflora remains unclear. Vitamin K3 or menadione is a fat-soluble synthetic compound which is used in animal feed and dog and cat food. It is metabolized to vitamin K2.
For more General Manufacturing Information (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

As a result of its high selectivity and sensitivity, high performance liquid chromatography (HPLC) is the method of choice for the determination of phylloquinone and menaquinones in the blood, tissues, milk, and in foods. Various procedures for extraction and preliminary purification, internal standardization, HPLC conditions (with normal or reversed phase) and possibilities for UV, electrochemical, and fluorescence detection (both after electrochemical or chemical reduction and after photochemical decomposition) of the vitamins K have been described. /Phylloquinone and Menaquinones/
A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human plasma using post-column peroxyoxalate chemiluminescence (PO-CL) detection following on-line ultraviolet (UV) irradiation...

Interactions

... MK-7 induced more complete carboxylation of osteocalcin, and hematologists should be aware that preparations supplying 50 ug/d or more of MK-7 may interfere with oral anticoagulant treatment in a clinically relevant way.
Broad specturm antibiotics may sterilize the bowel and decrease the vitamin K contribution to the body by the intestinal microflora. /Vitamin K/
Cephalosporins containing side chains of N-methylthiotetrazole (cefmenoxime, cefoperazone, cefotetan, cefamandole, latamoxef) or methylthiadiazole (cefazolin) can cause vitamin K deficiency and hypoprothombinemia. These cephalosporins are inhibitors of hepatic vitamin K epoxide reductase. /Vitamin K/
Concomitant intake of cholestyramine and vitamin K may reduce the absorption of vitamin K. /Vitamin K/
For more Interactions (Complete) data for Vitamin K2 (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Jiang Y, Zhang ZL, Zhang ZL, Zhu HM, Wu YY, Cheng Q, Wu FL, Xing XP, Liu JL, Yu W, Meng XW. Menatetrenone versus alfacalcidol in the treatment of Chinese postmenopausal women with osteoporosis: a multicenter, randomized, double-blinded, double-dummy, positive drug-controlled clinical trial. Clin Interv Aging. 2014;9:121-7. doi: 10.2147/CIA.S54107. Epub 2014 Jan 8. PubMed PMID: 24426779; PubMed Central PMCID: PMC3890406.
2: Iwamoto J, Sato Y. Menatetrenone for the treatment of osteoporosis. Expert Opin Pharmacother. 2013 Mar;14(4):449-58. doi: 10.1517/14656566.2013.763796. Epub 2013 Jan 25. Review. PubMed PMID: 23346882.
3: Suzuki K, Tsuji S, Fukushima Y, Nakase T, Hamada M, Tomita T, Yoshikawa H. Clinical results of alendronate monotherapy and combined therapy with menatetrenone (VitK₂) in postmenopausal RA patients. Mod Rheumatol. 2013 May;23(3):450-5. doi: 10.1007/s10165-012-0678-x. Epub 2012 Jun 13. PubMed PMID: 22692649.
4: Rianthavorn P, Pisutikul K, Deekajorndech T, Tepmongkol S, Suphapeetiporn K. Prevention of bone loss in children receiving long-term glucocorticoids with calcium and alfacalcidol or menatetrenone. J Pediatr Endocrinol Metab. 2012;25(3-4):307-12. PubMed PMID: 22768661.
5: Ishizuka M, Kubota K, Shimoda M, Kita J, Kato M, Park KH, Shiraki T. Effect of menatetrenone, a vitamin k2 analog, on recurrence of hepatocellular carcinoma after surgical resection: a prospective randomized controlled trial. Anticancer Res. 2012 Dec;32(12):5415-20. PubMed PMID: 23225445.
6: Baek IH, Kang W, Yun HY, Lee SS, Kwon KI. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism. J Clin Pharm Ther. 2011 Jun;36(3):390-8. doi: 10.1111/j.1365-2710.2010.01183.x. Epub 2010 Aug 24. PubMed PMID: 21545618.
7: Songpatanasilp T, Chailurkit LO, Chantprasertyothin S, Ongphiphadhanakul B, Taechakraichana N. Effect of GGCX gene polymorphism on the responses of serum undercarboxylated osteocalcin and bone turnover markers after treatment with vitamin K2 (menatetrenone) among postmenopausal Thai women. J Bone Miner Metab. 2011 Sep;29(5):606-14. doi: 10.1007/s00774-011-0263-y. Epub 2011 Feb 23. PubMed PMID: 21344298.
8: Iwamoto J. Vitamin K₂ therapy for postmenopausal osteoporosis. Nutrients. 2014 May 16;6(5):1971-80. doi: 10.3390/nu6051971. Review. PubMed PMID: 24841104; PubMed Central PMCID: PMC4042573.
9: Sato Y, Honda Y, Umeno K, Hayashida N, Iwamoto J, Takeda T, Matsumoto H. The prevention of hip fracture with menatetrenone and risedronate plus calcium supplementation in elderly patients with Alzheimer disease: a randomized controlled trial. Kurume Med J. 2011;57(4):117-24. PubMed PMID: 21778673.
10: Mizuta T, Ozaki I, Eguchi Y, Yasutake T, Kawazoe S, Fujimoto K, Yamamoto K. The effect of menatetrenone, a vitamin K2 analog, on disease recurrence and survival in patients with hepatocellular carcinoma after curative treatment: a pilot study. Cancer. 2006 Feb 15;106(4):867-72. PubMed PMID: 16400650.
11: Hara K, Akiyama Y, Nakamura T, Murota S, Morita I. The inhibitory effect of vitamin K2 (menatetrenone) on bone resorption may be related to its side chain. Bone. 1995 Feb;16(2):179-84. PubMed PMID: 7756045.
12: Koshihara Y, Hoshi K, Shiraki M. Vitamin K2 (menatetrenone) inhibits prostaglandin synthesis in cultured human osteoblast-like periosteal cells by inhibiting prostaglandin H synthase activity. Biochem Pharmacol. 1993 Oct 19;46(8):1355-62. PubMed PMID: 8240383.
13: Shiraki M, Itabashi A. Short-term menatetrenone therapy increases gamma-carboxylation of osteocalcin with a moderate increase of bone turnover in postmenopausal osteoporosis: a randomized prospective study. J Bone Miner Metab. 2009;27(3):333-40. doi: 10.1007/s00774-008-0034-6. Epub 2009 Jan 27. PubMed PMID: 19172219.
14: Ueda K, Fujimoto M, Noto H, Sakaeda T, Iwakawa S. Effect of acyl chains of phosphatidylcholines on the pharmacokinetics of menatetrenone incorporated in O/W lipid emulsions prepared with phosphatidylcholines and soybean oil in rats. J Pharm Pharmacol. 2004 Jul;56(7):855-9. PubMed PMID: 15233863.
15: Ueda K, Yamazaki Y, Noto H, Teshima Y, Yamashita C, Sakaeda T, Iwakawa S. Effect of oxyethylene moieties in hydrogenated castor oil on the pharmacokinetics of menatetrenone incorporated in O/W lipid emulsions prepared with hydrogenated castor oil and soybean oil in rats. J Drug Target. 2003 Jan;11(1):37-43. PubMed PMID: 12852439.

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